molecular formula C13H15NO3 B1287199 1-Benzyl-6-oxopiperidine-2-carboxylic acid CAS No. 141884-90-4

1-Benzyl-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1287199
CAS No.: 141884-90-4
M. Wt: 233.26 g/mol
InChI Key: MQGDIMKFAHSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-oxopiperidine-2-carboxylic acid is a piperidine derivative with the molecular formula C13H15NO3 This compound is characterized by a piperidine ring substituted with a benzyl group at the 1-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position

Scientific Research Applications

1-Benzyl-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Safety and Hazards

The safety information for “1-Benzyl-6-oxopiperidine-2-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Oxidation to Form the Keto Group:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed:

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with hydroxyl groups replacing the keto group.

    Substitution Products: Compounds with different substituents replacing the benzyl group.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic reactions.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Influence on Cellular Processes: Affecting cellular metabolism, proliferation, and differentiation.

Comparison with Similar Compounds

1-Benzyl-6-oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-4-oxopiperidine-2-carboxylic acid: Differing by the position of the keto group.

    1-Benzyl-6-hydroxypiperidine-2-carboxylic acid: Differing by the presence of a hydroxyl group instead of a keto group.

    1-Benzyl-6-oxopiperidine-3-carboxylic acid: Differing by the position of the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGDIMKFAHSDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid can be gleaned from the research?

A1: The research paper focuses on a novel synthesis route for (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid and importantly, confirms its structure through crystallography. [] This means the research successfully determined the three-dimensional arrangement of atoms within the molecule, providing crucial information for understanding its potential interactions and applications.

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